Cas no 1368142-94-2 (7-Bromobenzofuran-3-carbaldehyde)
7-Bromobenzofuran-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 7-bromobenzofuran-3-carbaldehyde
- FPGHHRSOGWLLNI-UHFFFAOYSA-N
- 7-bromo-1-benzofuran-3-carbaldehyde
- 7-Bromobenzofuran-3-carbaldehyde
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- Inchi: 1S/C9H5BrO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H
- InChI Key: FPGHHRSOGWLLNI-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C(C=O)=COC=21
Computed Properties
- Exact Mass: 223.94729g/mol
- Monoisotopic Mass: 223.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 2.5
7-Bromobenzofuran-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100824-1g |
7-Bromobenzofuran-3-carbaldehyde |
1368142-94-2 | 95% | 1g |
852.60 USD | 2021-06-17 |
7-Bromobenzofuran-3-carbaldehyde Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 7-Bromobenzofuran-3-carbaldehyde
Professional Introduction to 7-Bromobenzofuran-3-carbaldehyde (CAS No. 1368142-94-2)
7-Bromobenzofuran-3-carbaldehyde, with the chemical formula C₈H₅BrO₂ and CAS number 1368142-94-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aldehyde derivative combines the structural features of benzofuran with a bromine substituent and an aldehyde group, making it a versatile intermediate in the synthesis of various biologically active molecules.
The compound is particularly valued for its role in the development of pharmaceutical agents due to its unique reactivity. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations, including nucleophilic substitution reactions, condensation reactions, and oxidation processes. These properties make 7-Bromobenzofuran-3-carbaldehyde a crucial building block in the construction of more complex molecular structures.
In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom at the 7-position enhances the electrophilicity of the benzofuran core, facilitating further functionalization and improving binding affinity to biological targets.
One of the most notable applications of 7-Bromobenzofuran-3-carbaldehyde is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop novel therapeutic strategies. The aldehyde group in 7-Bromobenzofuran-3-carbaldehyde serves as a reactive site for forming covalent bonds with key residues in kinase proteins, thereby blocking their function.
Furthermore, the bromine substituent at the 7-position provides a handle for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in pharmaceutical synthesis to construct complex aromatic systems with desired biological properties. The ability to introduce aryl or heteroaryl groups at this position allows for fine-tuning of the compound's pharmacokinetic profile and target specificity.
Recent advancements in computational chemistry have also highlighted the importance of 7-Bromobenzofuran-3-carbaldehyde as a scaffold for drug discovery. Molecular modeling studies have shown that benzofuran derivatives can effectively interact with various protein targets by occupying hydrophobic pockets or forming hydrogen bonds. The structural flexibility offered by the benzofuran core, combined with the electron-withdrawing effects of the aldehyde group, enhances binding affinity and selectivity.
The synthesis of 7-Bromobenzofuran-3-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of benzoic acid derivatives followed by formylation at the appropriate position. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it easier to obtain high-purity material for research and industrial applications.
In conclusion, 7-Bromobenzofuran-3-carbaldehyde (CAS No. 1368142-94-2) is a highly valuable intermediate in medicinal chemistry and drug development. Its unique structural features and reactivity make it an ideal candidate for constructing complex biologically active molecules. Ongoing research continues to uncover new applications for this compound, particularly in the design of kinase inhibitors and other therapeutic agents targeting various diseases.
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